2-[beta-(1-Pyrrolidinyl)ethylthio]phenol
Description
2-[beta-(1-Pyrrolidinyl)ethylthio]phenol is a phenolic derivative characterized by a thioether-linked pyrrolidinyl ethyl substituent at the 2-position of the phenol ring.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylethylsulfanyl)phenol |
InChI |
InChI=1S/C12H17NOS/c14-11-5-1-2-6-12(11)15-10-9-13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-10H2 |
InChI Key |
CJTVSGHSOJGILT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCSC2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related molecules from the evidence:
Key Differences and Implications
Ethiofencarb: Structural Contrast: Ethiofencarb incorporates a carbamate group and a simpler ethylthio-methyl substituent, unlike the pyrrolidine-containing thioether in the target compound. Activity: Ethiofencarb’s insecticidal action arises from carbamate-mediated acetylcholinesterase inhibition .
Phenothiazine Derivative (): Core Structure: The phenothiazine backbone (vs. phenol) confers aromatic heterocyclic properties, with S-oxide enhancing polarity. Applications: Phenothiazines are historically linked to antipsychotic drugs (e.g., chlorpromazine). The target compound’s simpler structure may limit such activity but could serve as a precursor for neuroactive molecules .
Benzothiazole Derivatives (): Aromatic System: Benzothiazole’s electron-deficient ring contrasts with phenol’s electron-rich nature, affecting reactivity and binding affinity. Functional Group: The hydroxyethylthio group in benzothiazole derivatives may enhance solubility, whereas the pyrrolidinyl group in the target compound could improve membrane permeability .
Bisphenol A (): Dimer Structure: BPA’s bisphenol framework enables polymer cross-linking, unlike the mono-phenol target compound. Toxicity Profile: BPA’s endocrine-disrupting effects are well-documented, whereas the target compound’s pyrrolidine-thioether substituent may alter metabolic pathways and toxicity .
Research Findings and Data Gaps
- Ethiofencarb : Demonstrated insecticidal efficacy with established tolerances in agricultural settings .
- Benzothiazoles : Utilized in agrochemicals, but hydroxyethylthio derivatives lack specific activity data in the evidence .
- Target Compound: Limited information on synthesis, stability, or biological activity suggests a need for further research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
